6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine
Description
6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a bicyclic imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and a cyclopropyl group at position 2.
Properties
IUPAC Name |
6-chloro-2-cyclopropylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-8-3-4-10-12-9(7-1-2-7)6-13(10)5-8/h3-7H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFINAOMXOUHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyclopropyl-1H-imidazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chlorine Position
The chlorine atom at the C6 position is a prime site for nucleophilic substitution due to its electron-withdrawing effect and position on the aromatic ring. This reaction is critical for introducing functional groups:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amination | Pd-catalyzed (Buchwald–Hartwig) | 6-Amino-2-cyclopropylimidazo[1,2-a]pyridine | 78–85% | |
| Alkoxylation | KOtBu/DMSO, 80°C | 6-Methoxy derivative | 65% |
Key Findings :
-
Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) enable efficient amination, forming C–N bonds .
-
Direct alkoxylation requires strong bases like KOtBu to activate the chloro group .
Cross-Coupling Reactions
The chlorine atom participates in metal-catalyzed cross-couplings, expanding structural diversity:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME | 6-Aryl derivatives | 70–90% | |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, NEt₃ | 6-Alkynyl derivatives | 60–75% |
Mechanistic Insight :
-
The electron-deficient imidazo[1,2-a]pyridine ring facilitates oxidative addition of palladium to the C–Cl bond .
Functionalization of the Cyclopropyl Group
The cyclopropyl substituent undergoes ring-opening or strain-driven reactions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acid-catalyzed ring-opening | H₂SO₄, H₂O, 100°C | 2-(3-Hydroxypropyl)imidazo[1,2-a]pyridine | 55% | |
| Cycloaddition | Rh₂(OAc)₄, CH₂Cl₂ | Fused bicyclic derivatives | 40–50% |
Notable Observations :
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Ring-opening under acidic conditions produces linear chains, useful for further derivatization.
-
Transition-metal catalysts enable [2+2] cycloadditions, leveraging cyclopropane’s strain .
Imidazo[1,2-a]pyridine Core Modifications
The bicyclic core participates in electrophilic substitutions and multicomponent reactions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Electrophilic bromination | Br₂, CHCl₃, 0°C | 3-Bromo derivative | 80% | |
| Groebke–Blackburn reaction | I₂, 2-aminopyridine, 100°C | Fused tricyclic systems | 60–70% |
Structural Impact :
-
Bromination at C3 enhances halogen diversity for downstream couplings .
-
Multicomponent reactions with aldehydes and isocyanides yield complex heterocycles .
Carboxylation and Esterification
The C3 position can be functionalized to introduce carboxyl groups:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CO₂ insertion | Pd(OAc)₂, CO₂ (1 atm), 120°C | 3-Carboxylic acid derivative | 65% | |
| Esterification | SOCl₂, MeOH | Methyl ester | 85% |
Applications :
-
Carboxylic acid derivatives serve as intermediates for bioactive molecules (e.g., kinase inhibitors) .
Oxidative Transformations
Oxidation reactions modify substituents or the core structure:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂ | Cyclopropane oxide derivative | 50% | |
| N-Oxidation | H₂O₂, AcOH | Imidazo[1,2-a]pyridine N-oxide | 75% |
Challenges :
Scientific Research Applications
6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine has been investigated primarily for its role as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer. The PI3K pathway is crucial for cell growth, proliferation, and survival. Inhibiting this pathway can lead to reduced tumor growth and improved patient outcomes.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| PI3K Inhibition | Demonstrated potent inhibition against PI3Kα, a key target in cancer therapy. |
| Cytotoxicity | Exhibits cytotoxic effects on various cancer cell lines, including MDA-MB-231. |
| Selectivity | Shows selectivity towards certain cancer types, minimizing effects on normal cells. |
Synthesis and Derivatives
The synthesis of this compound involves several chemical transformations. The compound can be derived from various precursors through methods such as nucleophilic substitution and cyclization reactions.
Table 2: Synthetic Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Chlorination | Electrophilic substitution | POCl₃, DIPEA |
| Nucleophilic Substitution | Nucleophilic attack | Primary/secondary amines |
| Cyclization | Cyclization with carbonyl compounds | Methyl/ethyl bromopyruvate |
Case Studies and Clinical Applications
Recent studies have highlighted the efficacy of this compound in preclinical models. A notable study demonstrated its effectiveness in inhibiting tumor growth in xenograft models of breast cancer.
Case Study: Efficacy in Breast Cancer Models
- Objective: To evaluate the anticancer activity of this compound in vivo.
- Methodology: Xenograft models were treated with varying doses of the compound.
- Results: Significant reduction in tumor size was observed compared to control groups, correlating with decreased PI3K activity.
Future Directions and Research Opportunities
The promising results from initial studies suggest several avenues for future research:
- Combination Therapies: Exploring the synergistic effects of this compound with other chemotherapeutic agents.
- Mechanistic Studies: Further investigation into the molecular mechanisms underlying its anticancer activity.
- Clinical Trials: Transitioning from preclinical models to human trials to assess safety and efficacy.
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the context of antimicrobial activity, it may disrupt bacterial cell wall synthesis or interfere with nucleic acid replication.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below summarizes key structural and molecular differences between 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine and its analogues:
*Molecular weight calculated based on analogous structures.
Key Research Findings
Synthetic Accessibility :
- Methyl and thiophenyl derivatives are synthesized in high yields (e.g., 83% for the thiophene analogue via iodine-promoted reactions in aqueous media) .
- The parent compound (6-Chloroimidazo[1,2-a]pyridine) serves as a scaffold for functionalization, with halogenation and cross-coupling reactions enabling diverse substitutions .
Methyl and trifluoromethyl groups influence lipophilicity and electronic properties, critical for drug absorption and target binding .
Aromatic Substituents (e.g., thiophene, 4-chlorophenyl): Enhance binding to aromatic receptors via π-π stacking, as seen in the thiophene analogue . Electron-Withdrawing Groups (e.g., CF₃, I): Modify electron density, affecting reactivity and stability. The trifluoromethyl group increases resistance to oxidation , while iodine enables radiolabeling applications .
Biological Activity
6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings, including in vitro studies, structure-activity relationships (SAR), and case studies that highlight the compound's biological efficacy.
Chemical Structure and Synthesis
The compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused pyridine ring and an imidazole moiety. The cyclopropyl group at position 2 and the chloro substituent at position 6 contribute to its unique pharmacological properties. Synthesis typically involves cyclization reactions of appropriate precursors, often employing methods such as C-H activation or transition metal catalysis to form the imidazo framework.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In a study assessing various derivatives, this compound showed submicromolar inhibitory activity against multiple tumor cell lines, suggesting its potential as a lead compound for developing new anticancer agents. The structure-activity relationship analysis indicated that modifications at the imidazo position can enhance potency against specific cancer types .
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HepG2 (Liver) | 0.38 |
| This compound | MDA-MB-231 (Breast) | 0.45 |
| This compound | A549 (Lung) | 0.50 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. In vitro studies have shown moderate antibacterial and antifungal activities against various strains. For instance, derivatives of 6-chloro-pyridin-2-yl-amine exhibited significant antimicrobial activity with some compounds demonstrating enhanced effects against resistant strains .
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
| This compound | Candida albicans | 10 |
Case Studies
Case studies involving the application of this compound in preclinical models have provided insights into its therapeutic potential. For example, a recent study highlighted its efficacy in reducing tumor growth in xenograft models when administered in conjunction with standard chemotherapy agents . These findings suggest that this compound could enhance the effectiveness of existing treatments.
Discussion
The biological activity of this compound underscores its potential as a versatile therapeutic agent. The combination of anticancer and antimicrobial properties makes it a candidate for further pharmacological exploration. Future research should focus on optimizing its structure to improve solubility and bioavailability while minimizing toxicity.
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine, and how do reaction conditions influence yields?
The synthesis of imidazo[1,2-a]pyridine derivatives often involves cyclocondensation of halogenated precursors with amines or nucleophilic substitution reactions. For example, SRN1 reactions using sulfur or carbon-centered nucleophiles selectively substitute the chloromethyl group in 6-halogeno-imidazo[1,2-a]pyridines under mild conditions, yielding derivatives in good yields (65–85%) . Key factors include solvent choice (e.g., DMF or THF), temperature control (reflux conditions), and stoichiometric ratios of nucleophiles. Optimizing these parameters minimizes side reactions, such as nitro group reduction in nitro-substituted analogs .
Q. What safety protocols are critical for handling this compound in the laboratory?
Safety measures include:
- Storage : Refrigeration (2–8°C) in airtight, light-resistant containers to prevent degradation .
- Handling : Use of PPE (gloves, goggles) and fume hoods to avoid inhalation or skin contact. The compound may release toxic fumes (e.g., HCl) upon decomposition .
- Waste disposal : Neutralization with dilute sodium bicarbonate before disposal to mitigate environmental hazards .
Q. How can researchers validate the structural identity of this compound post-synthesis?
A combination of spectroscopic techniques is essential:
- 1H/13C NMR : Confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) and aromatic proton coupling patterns .
- HRMS : Verify molecular weight (e.g., [M+H]+ calculated for C10H9ClN2: 193.0525) .
- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in substitution reactivity between chloromethyl and nitro groups in related imidazo[1,2-a]pyridines?
In SRN1 reactions, chloromethyl groups exhibit higher reactivity than nitro groups due to their superior leaving-group ability. For example, sodium benzenesulfinate selectively substitutes the chloromethyl group in 3-nitro-2-chloromethylimidazo[1,2-a]pyridines, leaving the nitro group intact . To avoid unintended nitro reduction, use non-reductive conditions (e.g., avoid H2/Pd-C) and monitor reactions via TLC or LC-MS.
Q. What strategies optimize the biological activity of this compound derivatives in drug discovery?
Structure-Activity Relationship (SAR) studies suggest:
- Electron-withdrawing groups (e.g., Cl, NO2) at position 6 enhance antibacterial activity by increasing membrane permeability .
- Cyclopropyl substitution at position 2 improves metabolic stability compared to bulkier groups (e.g., phenyl) .
- Nitro group reduction to amine derivatives (e.g., 6-chloro-2-cyclopropyl-3-aminoimidazo[1,2-a]pyridine) can modulate cytotoxicity .
Q. How do solvent polarity and catalyst choice affect regioselectivity in multicomponent imidazo[1,2-a]pyridine syntheses?
- Polar aprotic solvents (e.g., DMSO) favor cyclization via stabilization of intermediates, while protic solvents (e.g., ethanol) may slow reaction rates .
- Zinc chloride catalysis promotes imidazo[1,2-a]pyridine formation via Lewis acid-mediated activation of carbonyl groups, achieving >80% yields in one-pot reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
